molecular formula C19H22N4S B5836966 5,6-dimethyl-4-[4-(4-methylphenyl)-1-piperazinyl]thieno[2,3-d]pyrimidine

5,6-dimethyl-4-[4-(4-methylphenyl)-1-piperazinyl]thieno[2,3-d]pyrimidine

Cat. No. B5836966
M. Wt: 338.5 g/mol
InChI Key: WVOJIDOPQAHDLG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,6-dimethyl-4-[4-(4-methylphenyl)-1-piperazinyl]thieno[2,3-d]pyrimidine is a chemical compound that has gained attention in scientific research for its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 5,6-dimethyl-4-[4-(4-methylphenyl)-1-piperazinyl]thieno[2,3-d]pyrimidine involves the inhibition of various signaling pathways, including the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the JAK/STAT pathway. It also has antioxidant properties and can reduce oxidative stress and inflammation.
Biochemical and Physiological Effects:
5,6-dimethyl-4-[4-(4-methylphenyl)-1-piperazinyl]thieno[2,3-d]pyrimidine has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell proliferation, the reduction of inflammatory cytokines, and the protection of neuronal cells from oxidative stress and inflammation. It has also been shown to have low toxicity and high bioavailability.

Advantages and Limitations for Lab Experiments

One advantage of using 5,6-dimethyl-4-[4-(4-methylphenyl)-1-piperazinyl]thieno[2,3-d]pyrimidine in lab experiments is its high purity and high yield synthesis method, which allows for consistent and reliable results. Another advantage is its low toxicity and high bioavailability, which makes it a safe and effective compound for in vivo studies. One limitation is the lack of clinical studies, which limits its potential therapeutic applications in humans.

Future Directions

For 5,6-dimethyl-4-[4-(4-methylphenyl)-1-piperazinyl]thieno[2,3-d]pyrimidine include further studies on its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. It also includes studies on its pharmacokinetics and pharmacodynamics in humans to determine its safety and efficacy as a therapeutic agent. Additionally, studies on its mechanism of action and its interactions with other compounds can provide insights into its potential synergistic effects.

Synthesis Methods

The synthesis of 5,6-dimethyl-4-[4-(4-methylphenyl)-1-piperazinyl]thieno[2,3-d]pyrimidine involves the reaction of 2-mercapto-3-methylquinoxaline with 4-(4-methylphenyl)piperazine in the presence of a catalyst. This method has been optimized to yield high purity and high yield of the compound.

Scientific Research Applications

5,6-dimethyl-4-[4-(4-methylphenyl)-1-piperazinyl]thieno[2,3-d]pyrimidine has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, this compound has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. In inflammation research, it has shown anti-inflammatory effects by inhibiting the production of inflammatory cytokines. In neurological disorders, it has shown potential as a neuroprotective agent by reducing oxidative stress and inflammation.

properties

IUPAC Name

5,6-dimethyl-4-[4-(4-methylphenyl)piperazin-1-yl]thieno[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4S/c1-13-4-6-16(7-5-13)22-8-10-23(11-9-22)18-17-14(2)15(3)24-19(17)21-12-20-18/h4-7,12H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVOJIDOPQAHDLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CCN(CC2)C3=C4C(=C(SC4=NC=N3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.